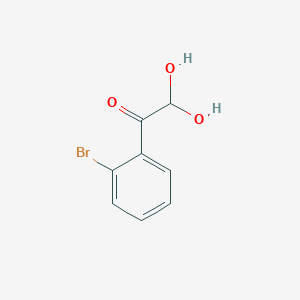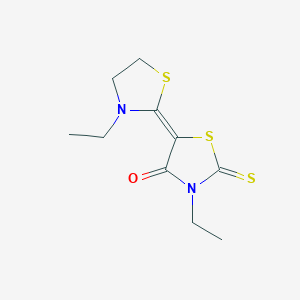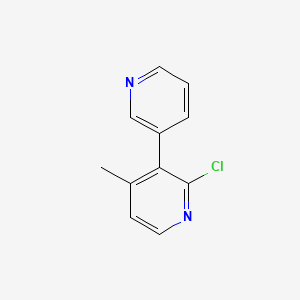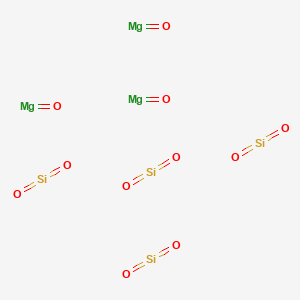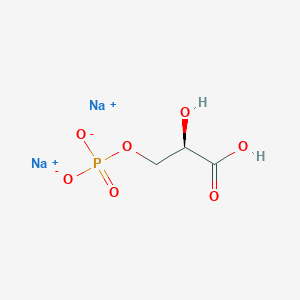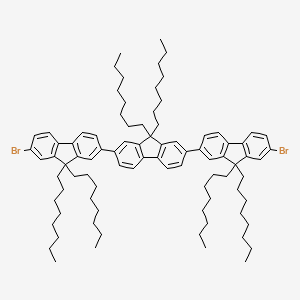
2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene: is a complex organic compound belonging to the fluorene family. This compound is characterized by its unique structure, which includes multiple bromine atoms and long alkyl chains. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene typically involves multiple steps:
-
Bromination of Fluorene: : The initial step involves the bromination of fluorene to introduce bromine atoms at specific positions. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
-
Alkylation: : The next step is the alkylation of the brominated fluorene to introduce the dioctyl groups. This is typically done using an alkyl halide (e.g., octyl bromide) in the presence of a strong base like potassium tert-butoxide.
-
Coupling Reaction: : The final step involves coupling the alkylated brominated fluorene units to form the desired compound. This is often achieved using a palladium-catalyzed Suzuki coupling reaction, where a boronic acid derivative of fluorene is reacted with the brominated fluorene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The bromine atoms in 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate can be used, while reducing agents include lithium aluminum hydride.
-
Coupling Reactions: : As mentioned earlier, the compound can participate in coupling reactions such as Suzuki coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Potassium tert-butoxide: Used for alkylation.
Palladium Catalyst: Used for coupling reactions.
Solvents: Common solvents include toluene, tetrahydrofuran (THF), and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a fluorenylamine derivative.
科学的研究の応用
Chemistry
In chemistry, 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it valuable for studying the effects of alkyl chains and bromine atoms on the electronic properties of fluorene derivatives.
Biology and Medicine
While its primary applications are in materials science, there is potential for its use in biological and medical research. For example, its derivatives could be explored for use in drug delivery systems or as fluorescent probes in imaging techniques.
Industry
In industry, this compound is crucial for the development of organic electronic devices. It is used in the fabrication of OLEDs, which are employed in display technologies for smartphones, televisions, and other electronic devices. Additionally, it is used in OPVs for solar energy harvesting.
作用機序
The mechanism by which 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene exerts its effects is primarily related to its electronic properties. The presence of bromine atoms and long alkyl chains influences the compound’s ability to absorb and emit light, making it suitable for use in optoelectronic applications. The molecular targets and pathways involved are typically related to the electronic interactions within the material, which affect its conductivity and luminescence.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Lacks the additional fluorene units but shares similar bromination and alkylation patterns.
9,9-Dioctylfluorene: A simpler compound without bromine atoms, used as a precursor in various syntheses.
2,7-Bis(9,9-dioctylfluoren-2-yl)fluorene: Similar structure but without bromine atoms, used in similar applications.
Uniqueness
What sets 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene apart is its combination of bromine atoms and long alkyl chains, which significantly enhance its electronic properties. This makes it particularly valuable for high-performance optoelectronic devices, where stability and efficiency are crucial.
特性
分子式 |
C87H120Br2 |
|---|---|
分子量 |
1325.7 g/mol |
IUPAC名 |
2,7-bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C87H120Br2/c1-7-13-19-25-31-37-55-85(56-38-32-26-20-14-8-2)79-61-67(69-45-51-75-77-53-47-71(88)65-83(77)86(81(75)63-69,57-39-33-27-21-15-9-3)58-40-34-28-22-16-10-4)43-49-73(79)74-50-44-68(62-80(74)85)70-46-52-76-78-54-48-72(89)66-84(78)87(82(76)64-70,59-41-35-29-23-17-11-5)60-42-36-30-24-18-12-6/h43-54,61-66H,7-42,55-60H2,1-6H3 |
InChIキー |
WSECMJSPFXJHHN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(CCCCCCCC)CCCCCCCC)C=C(C=C5)Br)C6=C1C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(CCCCCCCC)CCCCCCCC)C=C(C=C9)Br)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)

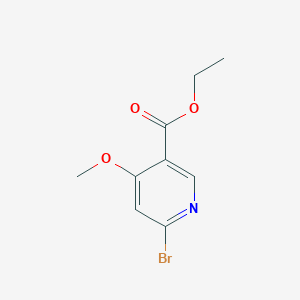


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
